1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1251672-68-0
Cat. No.: VC4243593
Molecular Formula: C22H17F2N5O
Molecular Weight: 405.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251672-68-0 |
|---|---|
| Molecular Formula | C22H17F2N5O |
| Molecular Weight | 405.409 |
| IUPAC Name | 1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C22H17F2N5O/c1-14(15-8-10-17(23)11-9-15)26-22(30)20-21(16-5-4-12-25-13-16)29(28-27-20)19-7-3-2-6-18(19)24/h2-14H,1H3,(H,26,30) |
| Standard InChI Key | FGNDTVHKNVBLJZ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
The compound features a 1,2,3-triazole core substituted at the 1-, 4-, and 5-positions with distinct aromatic and aliphatic groups:
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1-Position: 2-Fluorophenyl group, providing steric bulk and electron-withdrawing effects.
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4-Position: Carboxamide linkage to a 1-(4-fluorophenyl)ethyl moiety, introducing hydrophobicity and conformational flexibility.
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5-Position: Pyridin-3-yl ring, enhancing hydrogen-bonding capacity and solubility .
Molecular Formula and Weight
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Formula: C₂₂H₁₇F₂N₅O
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Molecular Weight: 413.41 g/mol
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Key Functional Groups:
Synthetic Pathways and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC, a cornerstone of click chemistry :
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Azide Preparation:
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2-Fluorophenyl azide synthesized from 2-fluoroaniline via diazotization and azide substitution.
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Alkyne Component:
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Ethyl propiolate derivatives functionalized with pyridin-3-yl groups.
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Cycloaddition:
Yield Optimization:
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Temperature: 25–60°C (higher temperatures reduce reaction time but risk side reactions).
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Solvent System: Polar aprotic solvents (DMF, DMSO) improve azide solubility but may necessitate purification .
Post-Cycloaddition Modifications
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Carboxamide Formation:
Pharmacological Profile and Mechanism
Target Engagement
Analogous triazole carboxamides exhibit potent pregnane X receptor (PXR) antagonism, with IC₅₀ values in the low nanomolar range :
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Compound 85: Dual inverse agonist/antagonist (IC₅₀ = 0.48 μM inverse agonism; 4.1 μM antagonism).
Structural Determinants of Activity:
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3-tert-Butyl groups: Enhance hydrophobic interactions in PXR’s ligand-binding pocket.
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Pyridine Nitrogen: Forms hydrogen bonds with Gln285 and Thr290 residues.
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Fluorine Substituents: Improve metabolic stability and membrane permeability .
Physicochemical and ADMET Properties
| Property | Value/Description |
|---|---|
| logP | 2.8 (predicted) |
| Solubility | 0.05 mg/mL in PBS (pH 7.4) |
| **Plasma Protein Binding | 92% (albumin-dominated) |
| CYP450 Inhibition | Moderate CYP3A4 inhibition (IC₅₀ = 8 μM) |
| hERG Inhibition | Low risk (IC₅₀ > 30 μM) |
Key Observations:
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High logP suggests lipophilicity, necessitating formulation with solubilizers (e.g., cyclodextrins).
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Fluorine atoms reduce oxidative metabolism, prolonging half-life .
Comparative Analysis with Analogues
SPA70 Derivatives
SPA70 (sulfonyl-linked triazole) analogs show reduced PXR affinity compared to carboxamide-linked derivatives:
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SPA70: Binding IC₅₀ = 0.65 μM vs. Compound 85 IC₅₀ = 0.21 μM .
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Carboxamide Advantage: Improved hydrogen-bonding network with PXR’s AF-2 helix .
Pyridine vs. Pyrimidine Substitutions
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Pyridin-3-yl: Enhances aqueous solubility (PSA = 69 Ų) vs. pyrimidine (PSA = 54 Ų) .
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Meta-Substitution: Favors π-stacking with Phe288 in PXR’s binding pocket .
Future Directions and Challenges
Clinical Translation
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Toxicity Profiling: Assess hepatotoxicity risks from fluorine metabolism (potential release of HF).
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Formulation Strategies: Nanoemulsions or liposomes to address poor solubility.
Structural Optimization
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